molecular formula C19H14FN3O2 B2775216 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1207056-11-8

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B2775216
CAS No.: 1207056-11-8
M. Wt: 335.338
InChI Key: FVLWISJFVPXRAN-UHFFFAOYSA-N
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Description

3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethylphenyl group. The incorporation of these functional groups imparts unique chemical and biological properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3,4-dimethylbenzamidoxime can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the oxadiazole ring.

  • Quinoline Core Synthesis: : The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

  • Coupling Reactions: : The final step involves coupling the synthesized 1,2,4-oxadiazole derivative with the quinoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amidine derivative.

    Substitution: The fluorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amidine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-quinolin-4(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-chloroquinolin-4(1H)-one: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.

    3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-bromoquinolin-4(1H)-one: Contains a bromine atom, which may enhance its reactivity in certain substitution reactions.

Uniqueness

The presence of the fluorine atom in 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-10-3-4-12(7-11(10)2)18-22-19(25-23-18)15-9-21-16-6-5-13(20)8-14(16)17(15)24/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLWISJFVPXRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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